

5-Aminotetrazole Monohydrate: A Versatile Ligand in Coordination Chemistry

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Compound of Interest

Compound Name: 5-Aminotetrazole monohydrate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole monohydrate is a nitrogen-rich heterocyclic organic compound with the formula $\text{CH}_3\text{N}_5\cdot\text{H}_2\text{O}$.^{[1][2]} Its planar structure, featuring both an amino group and a tetrazole ring, makes it a highly versatile ligand in coordination chemistry.^{[3][4]} The presence of multiple nitrogen atoms allows it to coordinate with metal ions in various modes, leading to the formation of a wide array of coordination complexes with interesting structural features and potential applications in materials science, catalysis, and as energetic materials.^{[3][4]} This document provides an overview of its applications, key quantitative data, and detailed experimental protocols for the synthesis and characterization of its coordination compounds.

Physicochemical Properties

5-Aminotetrazole monohydrate is a white solid that is soluble in water.^{[3][5]} It is a weak acid and is relatively thermally stable, though it decomposes at high temperatures.^[3] The anhydrous form melts at approximately 205°C, with thermal decomposition commencing shortly after.^[6]

Table 1: Physicochemical Properties of **5-Aminotetrazole Monohydrate**

Property	Value	References
Molecular Formula	CH ₃ N ₅ ·H ₂ O	[2]
Molecular Weight	103.08 g/mol	[2]
Appearance	White solid	[4]
Melting Point	~205°C (anhydrous, with decomposition)	[6]
Solubility	Soluble in water	[3][5]
Acidity (pKa)	5.93	[7]

Coordination Chemistry Applications

The tetrazole ring and the exocyclic amino group of 5-aminotetrazole provide multiple coordination sites, allowing it to act as a monodentate or a bridging ligand. This versatility leads to the formation of coordination polymers and discrete molecular complexes with diverse dimensionalities and topologies.

Key Applications:

- **Energetic Materials:** Due to its high nitrogen content (80% in the anhydrous form), 5-aminotetrazole and its metal complexes are extensively investigated as energetic materials, such as gas-generating agents in airbags and propellants.[4][8]
- **Catalysis:** Metal complexes of 5-aminotetrazole are explored for their catalytic activities in various organic transformations.[3]
- **Materials Science:** The ability to form stable coordination networks makes it a valuable building block for the synthesis of novel functional materials.[3]
- **Pharmaceutical Synthesis:** The tetrazole ring is a well-recognized pharmacophore in medicinal chemistry, and its coordination complexes are of interest in drug development.[3][9]

Quantitative Data of Coordination Compounds

The structural and thermal properties of coordination compounds containing 5-aminotetrazole as a ligand have been investigated. Below is a summary of crystallographic and thermal data for selected complexes.

Table 2: Crystallographic Data for Selected 5-Aminotetrazole Metal Complexes

Compound	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
[Cu(P TS) ₂ (A TZ) ₂ (H ₂ O) ₂]	Monoc linic	P2 ₁ /c	14.079	6.088	14.632	105.26 8	1209.8	2	[10]
Li ⁺ (5- At ⁻)·H ₂ O	Monoc linic	P2 ₁ /c	4.7900	10.613 9	7.0369	103.26 0	348.22	4	[11]
K ⁺ (5- At ⁻)	Monoc linic	P2 ₁ /c	9.8516	6.8702	6.8372	115.61 3	417.29	4	[11]
Rb ⁺ (5- At ⁻)	Orthor hombi c	Pnma	7.4221	6.8053	9.0133	-	455.26	4	[11]
Cs ⁺ (5- At ⁻)	Orthor hombi c	Pnma	8.0538	6.9305	9.1021	-	508.05	4	[11]

ATZ = 5-aminotetrazole, PTS = p-toluenesulfonate, 5-At⁻ = 5-aminotetrazolate anion

Table 3: Thermal Decomposition Data for 5-Aminotetrazole and a Coordination Compound

Compound	Decomposition Stage	Temperature Range (°C)	Peak Temperature (°C)	Mass Loss (%)	Reference
5-Aminotetrazole	1st	200–310	223.53	~58	[12]
	2nd	310–400	-	~5	
	3rd	400–560	-	~25	
	4th	560–630	-	~10	
(ATZ)TNPG·2 H ₂ O	Dehydration (endothermic)	-	76	-	[13]
Decomposition (exothermic)	-	203	-	[13]	

(ATZ)TNPG = 5-Aminotetrazole trinitrophenylglucuronate

Experimental Protocols

General Synthesis of Metal-5-Aminotetrazole Complexes

This protocol outlines a general procedure for the synthesis of coordination compounds using **5-aminotetrazole monohydrate** and a metal salt. The specific conditions may need to be optimized for each metal system.

Materials:

- **5-Aminotetrazole monohydrate**
- Metal salt (e.g., acetate, nitrate, chloride, or sulfate salt of Co(II), Ni(II), Cu(II), Cd(II), etc.)
- Solvent (e.g., water, ethanol, methanol, or a mixture)
- Stirring hotplate

- Reflux condenser
- Filtration apparatus (e.g., Büchner funnel)
- Crystallization dish

Procedure:

- **Dissolution of Ligand:** Dissolve a stoichiometric amount of **5-aminotetrazole monohydrate** in the chosen solvent in a round-bottom flask. Gentle heating and stirring may be required to achieve complete dissolution.[\[9\]](#)
- **Dissolution of Metal Salt:** In a separate beaker, dissolve the desired metal salt in the same solvent.
- **Reaction:** Slowly add the metal salt solution to the 5-aminotetrazole solution with continuous stirring.
- **Reaction Conditions:** The reaction mixture may be stirred at room temperature or heated to reflux for a specific period (e.g., 2-8 hours) to ensure complete reaction.[\[9\]](#) The optimal temperature and time will depend on the specific reactants.
- **Crystallization:** After the reaction is complete, allow the solution to cool slowly to room temperature. The product may precipitate out upon cooling. If no precipitate forms, slow evaporation of the solvent or layering with a less polar solvent can induce crystallization.
- **Isolation and Purification:** Collect the resulting crystals by filtration, wash them with a small amount of cold solvent to remove any unreacted starting materials, and then dry them in a desiccator or under vacuum.[\[9\]](#)

Example Protocol: Synthesis of a Copper(II)-5-Aminotetrazole Complex

This protocol is adapted from the synthesis of $[\text{Cu}(\text{PTS})_2(\text{ATZ})_2(\text{H}_2\text{O})_2]$.[\[10\]](#)

Materials:

- 5-Aminotetrazole
- Copper(II) acetate
- p-Toluenesulfonic acid
- Water

Procedure:

- A mixture of 5-aminotetrazole, copper(II) acetate, and p-toluenesulfonic acid is prepared in water.
- The mixture is heated to facilitate the reaction.
- The resulting solution is allowed to cool, leading to the formation of single crystals suitable for X-ray diffraction.[10]

Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Objective: To identify the coordination of the 5-aminotetrazole ligand to the metal center by observing shifts in the vibrational frequencies of the functional groups.
- Procedure:
 - Prepare a KBr pellet of the dried complex or use an ATR accessory.
 - Record the spectrum in the range of 4000-400 cm^{-1} .
 - Compare the spectrum of the complex with that of the free **5-aminotetrazole monohydrate** to identify shifts in the N-H and tetrazole ring stretching and bending vibrations, which indicate coordination.

2. Thermal Analysis (TG-DTG and DSC):

- Objective: To determine the thermal stability, decomposition pattern, and water of hydration of the coordination compound.[12][13]

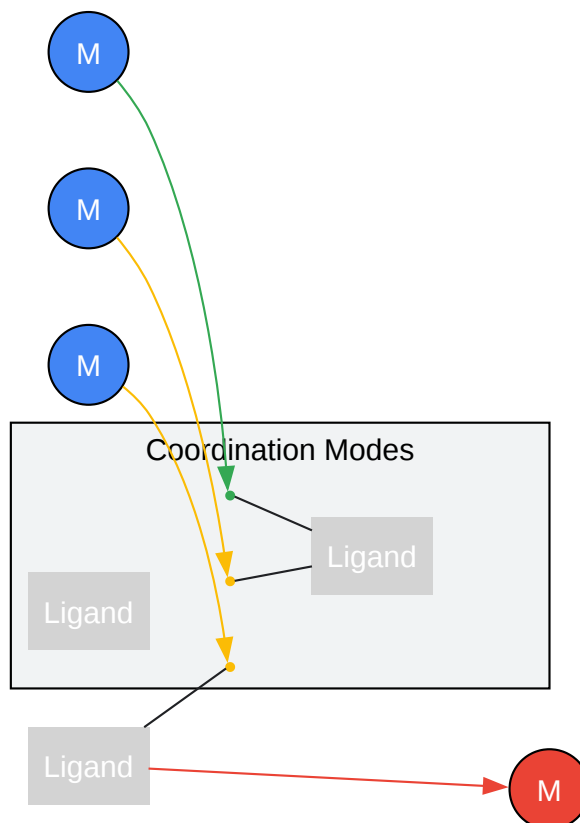
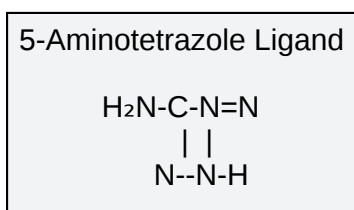
- Procedure:
 - Place a small, accurately weighed sample (5-10 mg) of the complex in an alumina or platinum crucible.
 - Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[\[12\]](#)
 - Record the mass loss (TG), its derivative (DTG), and the heat flow (DSC) as a function of temperature.
 - Analyze the resulting curves to identify dehydration steps and decomposition stages.

3. Single-Crystal X-ray Diffraction:

- Objective: To determine the precise three-dimensional structure of the coordination compound, including bond lengths, bond angles, and coordination geometry of the metal center.[\[10\]](#)[\[11\]](#)[\[14\]](#)
- Procedure:
 - Mount a suitable single crystal on a goniometer head.
 - Collect diffraction data using a single-crystal X-ray diffractometer with an appropriate radiation source (e.g., Mo K α).
 - Solve and refine the crystal structure using specialized software to obtain the final structural parameters.

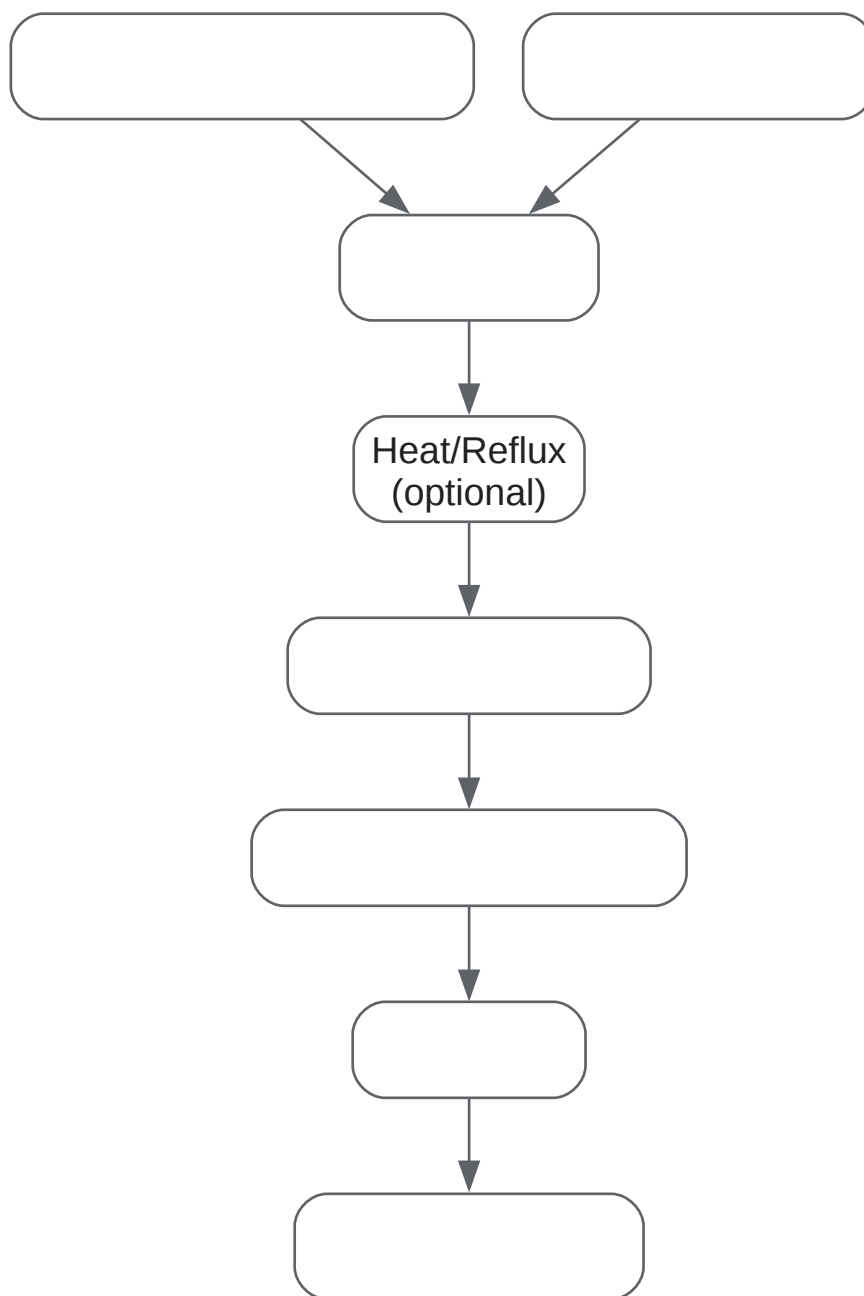
Visualizations

Coordination modes of 5-aminotetrazole.



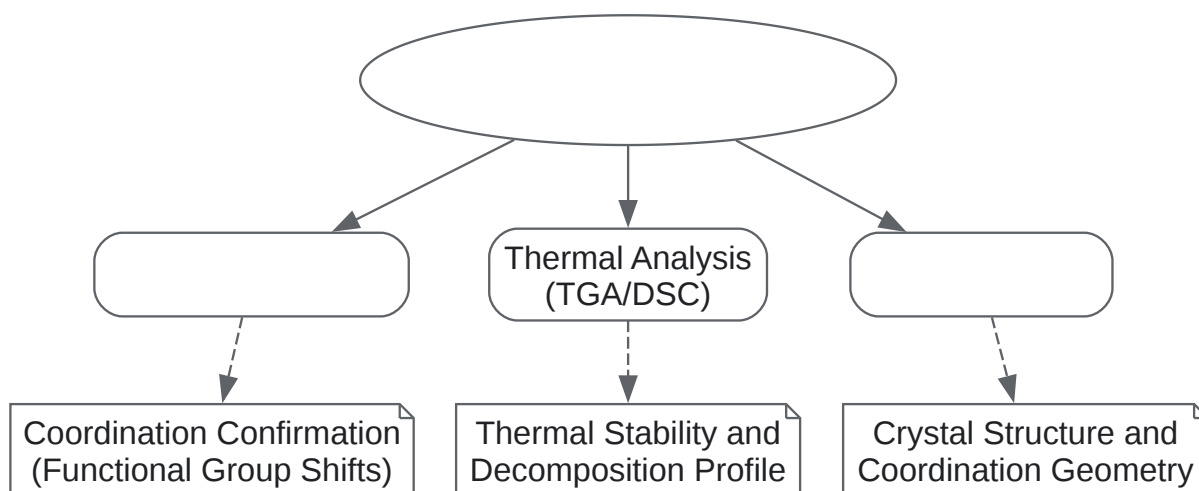
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Caption: Coordination modes of 5-aminotetrazole.



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Caption: General workflow for synthesis and characterization.



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Caption: Logical flow of compound characterization.

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